4-(1h-Benzimidazol-2-yl)benzenesulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

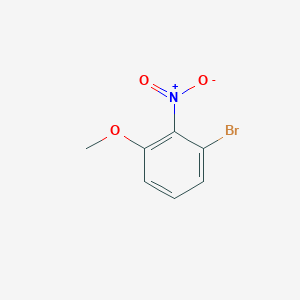

4-(1h-Benzimidazol-2-yl)benzenesulfonic acid, also known as BIS, is a highly fluorescent organic compound with a chemical formula of C14H11N2O3S. It is a chemical compound that is part of the benzimidazole family .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been achieved using various methods. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . Another method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles .Molecular Structure Analysis

The molecular formula of 4-(1h-Benzimidazol-2-yl)benzenesulfonic acid is C13H10N2O3S. The molecular weight is 274.3 g/mol. The structure of the synthesized compounds was established by NMR spectroscopy .Chemical Reactions Analysis

In the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide, the obtained aldehyde was reacted with thiosemicarbazide in ethanol at reflux temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis of novel chiral compounds using benzimidazole derivatives, such as 4-(1H-benzimidazol-2-yl)benzenesulfonic acid, has been explored. These compounds have been characterized using techniques like FTIR, HRMS, X-Ray crystallography, and NMR spectroscopy, demonstrating their potential in chemical research (Al–Douh, 2012).

Antimicrobial and Antiviral Activities

- A series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids were synthesized and evaluated for their antimicrobial activity. The study also involved QSAR investigations, highlighting the significance of certain molecular parameters in describing antimicrobial activity (Yadav et al., 2010).

Cancer Research

- Derivatives of 1H-benzimidazole, such as 4-(1H-benzimidazol-2-yl)benzenesulfonic acid, have been studied as mammalian DNA topoisomerase I inhibitors, highlighting their potential applications in cancer research and therapy (Alpan et al., 2007).

- New 4-(1H-benzimidazol-2-yl)benzene-1,3-diols were synthesized and evaluated for cytotoxic activity against various human cancer cell lines, demonstrating significant antiproliferative properties (Karpińka et al., 2011).

Corrosion Inhibition

- Benzimidazole derivatives, including 4-(1H-benzimidazol-2-yl)benzenesulfonic acid, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments, showing potential in industrial applications (Yadav et al., 2013).

Eigenschaften

IUPAC Name |

4-(1H-benzimidazol-2-yl)benzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c16-19(17,18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H,14,15)(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOWPNNXNAKMLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295597 |

Source

|

| Record name | 4-(1h-benzimidazol-2-yl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1h-Benzimidazol-2-yl)benzenesulfonic acid | |

CAS RN |

50343-57-2 |

Source

|

| Record name | NSC103147 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1h-benzimidazol-2-yl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)

![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)